molecular formula C22H20N4O3S B2971290 2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1396855-65-4

2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2971290
CAS No.: 1396855-65-4
M. Wt: 420.49
InChI Key: KMHZKRZGENBPJF-UHFFFAOYSA-N
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Description

2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, oxadiazole, and dihydropyridine. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide typically involves multi-step reactions. The key steps include the formation of the oxadiazole ring, the thiophene ring, and the dihydropyridine ring, followed by their coupling to form the final compound. Common synthetic methods for these heterocycles include the Gewald reaction for thiophenes, the cyclization of amidoximes with carboxylic acids for oxadiazoles, and the Hantzsch reaction for dihydropyridines .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic structures such as:

Uniqueness

What sets 2-{2-oxo-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide apart is its unique combination of these heterocyclic structures, which may confer a distinct set of biological activities and chemical properties .

Properties

IUPAC Name

2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(2)15-5-3-6-17(11-15)23-19(27)13-26-12-16(8-9-20(26)28)22-24-21(25-29-22)18-7-4-10-30-18/h3-12,14H,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHZKRZGENBPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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